molecular formula C13H8F3NO3 B3021949 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid CAS No. 851266-74-5

6-[4-(Trifluoromethoxy)phenyl]nicotinic acid

Cat. No.: B3021949
CAS No.: 851266-74-5
M. Wt: 283.2 g/mol
InChI Key: CMFMUUMHVQNJOH-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethoxy)phenyl]nicotinic acid is a chemical compound with the molecular formula C13H8F3NO3 and a molecular weight of 283.20 g/mol It is a derivative of nicotinic acid, featuring a trifluoromethoxy group attached to the phenyl ring

Biochemical Analysis

Biochemical Properties

6-[4-(Trifluoromethoxy)phenyl]nicotinic acid plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of its primary interactions is with the TRPM8 channel, a nonselective cation channel expressed in sensory neurons. The compound acts as an antagonist to TRPM8, inhibiting its activity and thereby influencing the sensory perception of cold and pain . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP3A4, affecting its metabolic stability and pharmacokinetic properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In sensory neurons, the compound inhibits the TRPM8 channel, which is involved in cold sensation and pain pathways . This inhibition can lead to reduced cold-induced pain and has potential therapeutic applications for conditions such as migraine and neuropathic pain . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of TRPM8 and other associated proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its antagonistic action on the TRPM8 channel. The compound binds to the channel, preventing its activation by cold temperatures and other stimuli . This binding interaction inhibits the influx of cations, such as calcium, into the cell, thereby modulating cellular responses to cold and pain . Additionally, the compound’s interaction with cytochrome P450 enzymes, particularly CYP3A4, affects its metabolic stability and pharmacokinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by its interaction with metabolic enzymes, such as CYP3A4 . Long-term studies have shown that the compound can maintain its inhibitory effects on the TRPM8 channel over extended periods, although its efficacy may decrease due to metabolic degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist, but may diminish over time as the compound is metabolized .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the TRPM8 channel, reducing cold-induced pain and providing therapeutic benefits . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity, due to its interaction with cytochrome P450 enzymes . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes, such as CYP3A4 . These interactions influence the compound’s metabolic stability and pharmacokinetics, affecting its overall efficacy and safety . The compound’s metabolism can lead to the formation of various metabolites, which may have different biological activities and effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with these transporters affects its localization and accumulation in target tissues, such as sensory neurons . This distribution is crucial for the compound’s therapeutic effects, as it ensures that the compound reaches its target sites and exerts its inhibitory action on the TRPM8 channel .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are affected by its localization within the cell, as it needs to reach the TRPM8 channel to exert its inhibitory effects . Understanding the subcellular distribution of the compound is essential for optimizing its therapeutic potential and minimizing adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable pyridine derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Trifluoromethoxy)phenyl]nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

6-[4-(Trifluoromethoxy)phenyl]nicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-[4-(Trifluoromethoxy)phenyl]nicotinic acid can be compared with other similar compounds, such as:

    6-[2-(Trifluoromethoxy)phenyl]nicotinic acid: This compound has a similar structure but with the trifluoromethoxy group in a different position on the phenyl ring.

    6-(3-Trifluoromethoxyphenyl)nicotinic acid: Another positional isomer with the trifluoromethoxy group in the meta position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFMUUMHVQNJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647025
Record name 6-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851266-74-5, 851266-73-4
Record name 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851266-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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